molecular formula C28H60BrP B079125 Tributylhexadecylphosphonium bromide CAS No. 14937-45-2

Tributylhexadecylphosphonium bromide

Cat. No. B079125
CAS RN: 14937-45-2
M. Wt: 507.7 g/mol
InChI Key: RYVBINGWVJJDPU-UHFFFAOYSA-M
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Patent
US05258547

Procedure details

A mixture of 1-chloro-2,2,2-trifluoroethane (20 g), benzyl mercaptan (12.4 g, 99% strength), sodium hydroxide (22.0 g of a 22% aqueous solution) and hexadecyl tributyl phosphonium bromide (0.51 g) was charged to a resealable Carius tube under a nitrogen atmosphere and heated at 70° C. for 10 hours. The tube was then cooled to 0° C., unsealed and the contents separated into two layers. The lower organic layer was collected, washed with water and purified by short path distillation to give 2,2,2-trifluoroethylthiomethylbenzene, b.p. 60°-70° C./ 10 mmHg, 17.4 g (yield 84%, strength 99%). The identity of the product was confirmed by gc-mass spectroscopy and nuclear magnetic reconance, and by comparison with data provided in C. Bunyagidj et al, J Org. Chem., 1981, 46 3335.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([F:6])([F:5])[F:4].[CH2:7]([SH:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC>[F:4][C:3]([F:6])([F:5])[CH2:2][S:14][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClCC(F)(F)F
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.51 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to a resealable Carius tube under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The tube was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
unsealed and the contents separated into two layers
CUSTOM
Type
CUSTOM
Details
The lower organic layer was collected
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
purified by short path distillation

Outcomes

Product
Name
Type
product
Smiles
FC(CSCC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.